2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine
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Overview
Description
2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by the presence of two bromophenyl groups and one chloro group attached to a triazine ring. It is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and an organic solvent, like acetone or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coordination polymers.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: This compound has three bromophenyl groups attached to the triazine ring and exhibits similar chemical properties.
2,4-Bis(4-bromophenyl)-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of a chloro group, leading to different reactivity and applications.
Uniqueness: 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. Its specific structure allows for targeted applications in various fields, making it a valuable compound in scientific research.
Biological Activity
2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine (CAS No. 754980-62-6) is a compound belonging to the triazine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine and agriculture, as well as its mechanism of action.
- Molecular Formula : C15H8Br2ClN3
- Molecular Weight : 425.51 g/mol
- Density : 1.12 g/mL at 25 °C
- Purity : 98% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Anticancer Activity
Research indicates that triazine derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 50 µM to 200 µM across different cell lines .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 75 | Induction of apoptosis |
HeLa | 120 | Inhibition of cell cycle progression |
A549 | 90 | Modulation of signaling pathways |
Antibacterial Activity
The compound has shown promising results against various bacterial strains:
- Tested Strains : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Bacillus cereus.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
E. coli | 20 | Moderate inhibition |
S. aureus | 15 | High inhibition |
Bacillus cereus | 30 | Low to moderate inhibition |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for its anti-inflammatory effects:
- In Vitro Studies : Demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
- Concentration for Efficacy : Effective at concentrations as low as 10 µg/mL .
Case Studies
-
Anticancer Study on MCF-7 Cells :
- A study examined the effects of varying concentrations of the compound on MCF-7 cells over a period of 48 hours.
- Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
-
Antibacterial Efficacy Against S. aureus :
- Another research focused on the antibacterial properties against S. aureus.
- The compound was effective in reducing bacterial load in vitro and showed potential for further development into therapeutic agents.
Properties
IUPAC Name |
2,4-bis(4-bromophenyl)-6-chloro-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClN3/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKZGMLGDJVDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.